molecular formula C6H10F2O B1296533 4,4-Difluorocyclohexanol CAS No. 22419-35-8

4,4-Difluorocyclohexanol

Cat. No. B1296533
CAS RN: 22419-35-8
M. Wt: 136.14 g/mol
InChI Key: XTJZBCBHCPQASK-UHFFFAOYSA-N
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Patent
US08535871B2

Procedure details

The inside of a reactor was sufficiently dried by vacuum heating, and the atmosphere inside the reactor was replaced with dry nitrogen. The reactor was charged with 2000 ml of dichloromethane and 128.4 ml (1.5 mol) of oxalyl chloride at −78° C. After the dropwise addition of 233 ml (3.0 mol) of DMSO, the mixture was stirred at −78° C. After 10 minutes had elapsed, a dichloromethane (300 ml) solution of 136.1 g (1.0 mol) of 4,4-difluorocyclohexanol was added dropwise to the mixture using a syringe over 10 minutes. After stirring the reaction mixture at −78° C. for 40 minutes and at −45° C. for 40 minutes, N,N-diisopropylethylamine (500 ml) was added to the reaction mixture. After stirring the mixture at 0° C. for 20 minutes, a saturated ammonium chloride aqueous solution (1000 ml) was added to the mixture to terminate the reaction. The mixture was then extracted three times with dichloromethane (3000 ml). The organic layer was washed with 1N hydrochloric acid and a saturated salt solution, and dried over magnesium sulfate. After removing anhydrous magnesium sulfate using a Buchner funnel, the solvent was evaporated. The residue was distilled under reduced pressure (30 mmHg) to obtain 4,4-difluorocyclohexanone (118.9 g (yield: 85%)).
Name
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
136.1 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
128.4 mL
Type
reactant
Reaction Step Five
Quantity
2000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]1([F:19])[CH2:17][CH2:16][CH:15]([OH:18])[CH2:14][CH2:13]1.C(N(CC)C(C)C)(C)C.[Cl-].[NH4+]>ClCCl>[F:11][C:12]1([F:19])[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1 |f:4.5|

Inputs

Step One
Name
Quantity
233 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
136.1 g
Type
reactant
Smiles
FC1(CCC(CC1)O)F
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
128.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2000 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of a reactor was sufficiently dried by vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture at −78° C. for 40 minutes
Duration
40 min
WAIT
Type
WAIT
Details
at −45° C. for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
After stirring the mixture at 0° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted three times with dichloromethane (3000 ml)
WASH
Type
WASH
Details
The organic layer was washed with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated salt solution, and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing anhydrous magnesium sulfate using a Buchner funnel
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (30 mmHg)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1(CCC(CC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 118.9 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.